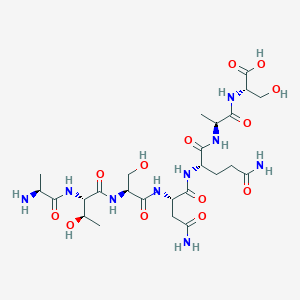
L-Serine, L-alanyl-L-threonyl-L-seryl-L-asparaginyl-L-glutaminyl-L-alanyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Serine, L-alanyl-L-threonyl-L-seryl-L-asparaginyl-L-glutaminyl-L-alanyl- is a complex oligopeptide composed of multiple amino acids. This compound is significant in various biochemical and physiological processes due to its unique structure and properties. It plays a crucial role in protein synthesis, cell signaling, and metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-alanyl-L-threonyl-L-seryl-L-asparaginyl-L-glutaminyl-L-alanyl- involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and composition of the peptide. The process typically involves the following steps:
Activation of the resin: The resin is activated to provide a solid support for the growing peptide chain.
Coupling of amino acids: Each amino acid is sequentially coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
化学反応の分析
Types of Reactions
L-Serine, L-alanyl-L-threonyl-L-seryl-L-asparaginyl-L-glutaminyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine and threonine can be oxidized to form aldehydes or ketones.
Reduction: The peptide can be reduced to form alcohols or amines.
Substitution: The amino groups can undergo substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can have different biological activities or properties.
科学的研究の応用
L-Serine, L-alanyl-L-threonyl-L-seryl-L-asparaginyl-L-glutaminyl-L-alanyl- has numerous applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: It plays a role in studying protein-protein interactions and enzyme-substrate specificity.
Medicine: It is investigated for its potential therapeutic effects in neurodegenerative diseases and metabolic disorders.
Industry: It is used in the production of peptide-based drugs and as a component in cosmetic formulations.
作用機序
The mechanism of action of L-Serine, L-alanyl-L-threonyl-L-seryl-L-asparaginyl-L-glutaminyl-L-alanyl- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing various cellular processes. For example, it may activate glycine receptors or upregulate PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
L-Serine: A non-essential amino acid involved in protein synthesis and cell proliferation.
L-Threonine: An essential amino acid important for protein synthesis and immune function.
L-Glutamine: A conditionally essential amino acid involved in nitrogen metabolism and immune function.
Uniqueness
L-Serine, L-alanyl-L-threonyl-L-seryl-L-asparaginyl-L-glutaminyl-L-alanyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential therapeutic applications. Its ability to modulate multiple pathways and interact with various molecular targets makes it a valuable compound for research and development.
特性
CAS番号 |
825613-77-2 |
|---|---|
分子式 |
C25H43N9O13 |
分子量 |
677.7 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C25H43N9O13/c1-9(26)19(40)34-18(11(3)37)24(45)32-14(7-35)23(44)31-13(6-17(28)39)22(43)30-12(4-5-16(27)38)21(42)29-10(2)20(41)33-15(8-36)25(46)47/h9-15,18,35-37H,4-8,26H2,1-3H3,(H2,27,38)(H2,28,39)(H,29,42)(H,30,43)(H,31,44)(H,32,45)(H,33,41)(H,34,40)(H,46,47)/t9-,10-,11+,12-,13-,14-,15-,18-/m0/s1 |
InChIキー |
SAKPBXOAQLLRJK-NAZVXXOFSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)N)O |
正規SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















